molecular formula C18H29N3O B2603905 N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide CAS No. 1049473-85-9

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide

Cat. No. B2603905
M. Wt: 303.45
InChI Key: UISLROPPPLICLU-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PIPPA, and its chemical structure is C21H32N2O.

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and investigated for their antimicrobial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results or Outcomes

The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Anti-inflammatory Activity

Specific Scientific Field

Bioorganic & Medicinal Chemistry

Summary of the Application

A new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory activities were investigated using carrageenan-induced rat paw edema model in vivo .

Results or Outcomes

All the synthesized compounds were found to be potent anti-inflammatory agents .

Anti-nociceptive Activity

Specific Scientific Field

Pharmacology

Summary of the Application

A new piperazine compound (LQFM182) was synthesized and its anti-nociceptive effects were investigated .

Methods of Application or Experimental Procedures

The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .

Results or Outcomes

LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Specific Scientific Field

Neuroscience

Summary of the Application

A series of novel aryl (4-phenylpiperazin-1-yl)methanethione derivatives were synthesized and investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Methods of Application or Experimental Procedures

The compounds were synthesized and their inhibitory activity against AChE and BChE was evaluated .

Results or Outcomes

Most of the synthesized derivatives were more potent than the standard inhibitor donepezil against AChE, and all the synthesized compounds were more potent than donepezil against BChE . Some of these new compounds were also more potent than acarbose (positive control) against α-glucosidase .

Anti-nociceptive Activity

Results or Outcomes

LQFM182 (50, 100 or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .

properties

IUPAC Name

2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-18(2,3)17(22)19-10-7-11-20-12-14-21(15-13-20)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLROPPPLICLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide

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